

characterization of mixed neodymium praseodymium oxalate

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Compound of Interest

Compound Name: *Praseodymium oxalate*

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A Comparative Guide to the Characterization of Mixed Neodymium **Praseodymium Oxalate**

This guide provides a comparative analysis of the physicochemical properties of mixed neodymium-**praseodymium oxalate**, alongside its individual constituents, neodymium oxalate and **praseodymium oxalate**. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds as precursors for the synthesis of mixed-oxide materials with applications in catalysis, ceramics, and electronics. This document summarizes key characterization data from thermal analysis, X-ray diffraction, and infrared spectroscopy, supported by detailed experimental protocols.

Synthesis and Morphology

Mixed neodymium-**praseodymium oxalate**, as well as the individual neodymium and **praseodymium oxalates**, are typically synthesized via precipitation or co-precipitation methods. A common approach involves the reaction of an aqueous solution of the corresponding rare earth nitrates with oxalic acid. The resulting precipitates are crystalline hydrates.

Another established method is the diffusion of a mixture of aqueous solutions of neodymium and praseodymium nitrates into a silica gel containing oxalic acid. This technique can yield well-defined tabular crystals with hexagonal basal planes.^[1] The morphology of the resulting oxalate particles can influence the properties of the final oxide product obtained after calcination.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction studies have demonstrated that mixed neodymium-**praseodymium oxalate** is isostructural with both individual neodymium oxalate and **praseodymium oxalate**. These compounds crystallize in the monoclinic system.[1] This structural similarity is a key factor that allows for the formation of a homogeneous mixed oxide upon thermal decomposition.

The XRD patterns of the mixed oxalate exhibit diffraction peaks that correspond to the monoclinic phase of rare earth oxalate decahydrates. For instance, the diffraction peaks of a mixed Nd/Pr-oxalate have been shown to align with the crystal structure of $\text{Nd}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ (JCPDS data card No. 20-0764).

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups in the oxalate precursors. The spectra of mixed neodymium-**praseodymium oxalate**, as well as the individual oxalates, are characterized by the vibrational modes of the oxalate anion ($\text{C}_2\text{O}_4^{2-}$) and water of hydration (H_2O).

Table 1: Comparison of Key FTIR Absorption Bands (cm^{-1})

Functional Group	Neodymium Oxalate	Praseodymium Oxalate	Mixed Neodymium Praseodymium Oxalate
O-H stretching (water)	~3400 (broad)	~3400 (broad)	~3400 (broad)
O-H bending (water)	~1610	~1610	~1610
C=O stretching (oxalate)	~1610	~1610	~1610
C-O stretching & O-C=O bending (oxalate)	~1360, ~1315	~1360, ~1315	~1360, ~1315
Metal-Oxygen bond	below 800	below 800	below 800

Note: The exact peak positions may vary slightly depending on the specific composition and hydration state of the sample.

The presence of a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ is indicative of the O-H stretching vibrations of water molecules, confirming the hydrated nature of the oxalates.^[1] The strong bands around 1610 cm^{-1} are attributed to both the O-H bending mode of water and the asymmetric stretching of the C=O bonds in the oxalate group. The characteristic absorptions of the oxalate group are further confirmed by bands around $1315\text{--}1360\text{ cm}^{-1}$.

Thermal Analysis: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermal analysis reveals the decomposition pathway of the oxalates to their respective oxides. The process for all three compounds generally occurs in distinct stages: dehydration followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally, the decomposition of the carbonate to the final oxide.

Table 2: Comparison of Thermal Decomposition Stages and Temperatures

Decomposition Stage	Neodymium Oxalate	Praseodymium Oxalate	Mixed Neodymium Praseodymium Oxalate
Dehydration	Room Temp. - 397°C	$\sim 100^{\circ}\text{C}$, $\sim 150^{\circ}\text{C}$, $\sim 380^{\circ}\text{C}$ (three steps)	$\sim 100^{\circ}\text{C}$ - 200°C
Anhydrous Oxalate Decomposition	$397 - 584^{\circ}\text{C}$ (to $\text{Nd}_2\text{O}_2\text{CO}_3$)	$\sim 445^{\circ}\text{C}$ (to $\text{Pr}_2\text{O}_2(\text{CO}_3)$)	$\sim 400^{\circ}\text{C}$
Intermediate Carbonate Decomposition	$584 - 770^{\circ}\text{C}$ (to Nd_2O_3)	$\sim 550^{\circ}\text{C}$ (in O_2) to $\text{PrO}_{1.833}$	$> 620^{\circ}\text{C}$ (to mixed oxide)

Note: Decomposition temperatures are highly dependent on the heating rate and atmosphere and are sourced from different studies, which may affect direct comparability.

For neodymium oxalate, the dehydration occurs up to approximately 397°C, followed by the decomposition of the anhydrous oxalate to neodymium oxycarbonate ($\text{Nd}_2\text{O}_2\text{CO}_3$) between 397°C and 584°C. The final decomposition to neodymium oxide (Nd_2O_3) occurs between 584°C and 770°C. The thermal decomposition of **praseodymium oxalate** hydrate shows a three-step dehydration process, followed by the decomposition of the anhydrous oxalate at around 445°C.[2] The mixed neodymium-**praseodymium oxalate** exhibits an initial endothermic weight loss corresponding to dehydration around 100°C, followed by an exothermic decomposition of the oxalate around 400°C, leading to the formation of a stable mixed oxide above 620°C.[1] The exothermic nature of the decomposition of the mixed oxalate at around 400°C is attributed to the oxidation of evolved carbon monoxide.

Experimental Protocols

Synthesis of Mixed Neodymium Praseodymium Oxalate (Gel Diffusion Method)

- Prepare a silica gel by mixing sodium metasilicate solution (specific gravity 1.03 g/cm³) with a 1 M solution of oxalic acid to a final pH of 7.
- Prepare a series of upper reactant solutions by mixing 1 M neodymium nitrate and 1 M praseodymium nitrate solutions in varying volumetric ratios (e.g., 20:80, 40:60, 50:50, 60:40, 80:20) to a total volume of 100 ml.[1]
- Carefully pour the upper reactant solution over the set silica gel in a test tube.
- Allow the system to stand at ambient temperature for several days to allow for the diffusion of the nitrate solutions into the gel and the formation of mixed oxalate crystals.
- Harvest the grown crystals, wash them with deionized water, and dry them at a low temperature.

Thermal Analysis (TGA/DTA)

- Calibrate the thermogravimetric analyzer (TGA) and differential thermal analyzer (DTA) according to the manufacturer's instructions.

- Place a small, accurately weighed amount of the oxalate sample (typically 5-10 mg) into an alumina or platinum crucible.
- Place the crucible in the TGA/DTA furnace.
- Heat the sample from ambient temperature to a final temperature of at least 900°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., flowing air or nitrogen).
- Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

X-ray Diffraction (XRD)

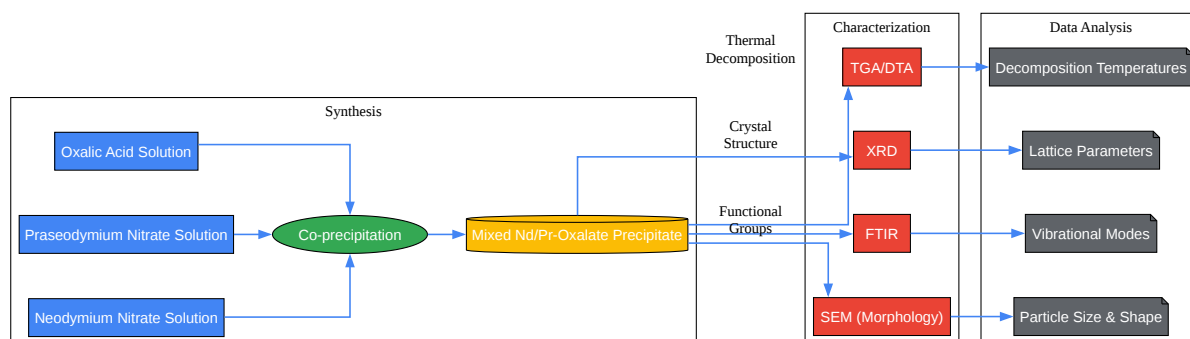
- Grind the oxalate sample to a fine powder using an agate mortar and pestle.
- Mount the powdered sample on a sample holder.
- Place the sample holder in the X-ray diffractometer.
- Record the diffraction pattern over a 2θ range of approximately 10° to 80° using Cu K α radiation.
- Analyze the resulting diffractogram to identify the crystalline phases present by comparison with standard diffraction patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Prepare a KBr pellet by mixing a small amount of the finely ground oxalate sample with dry potassium bromide (KBr) powder.
- Press the mixture into a transparent pellet using a hydraulic press.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Place the KBr pellet or position the ATR crystal in contact with the sample in the FTIR spectrometer.

- Record the infrared spectrum over a range of approximately 4000 to 400 cm^{-1} .
- Analyze the spectrum to identify the characteristic absorption bands of the functional groups present.

Visualizations



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Caption: Experimental workflow for the synthesis and characterization of mixed neodymium-praseodymium oxalate.

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